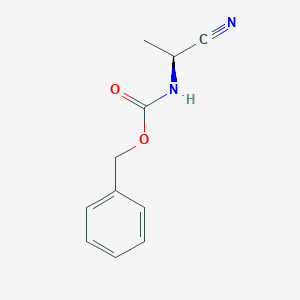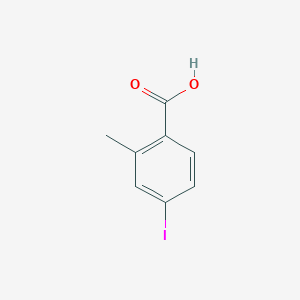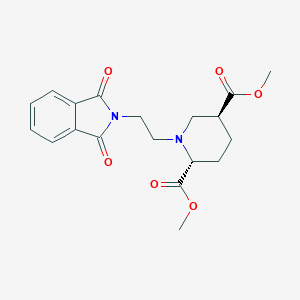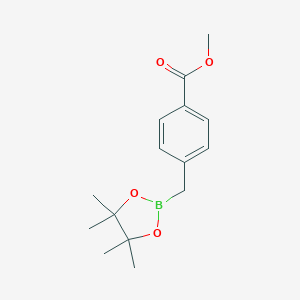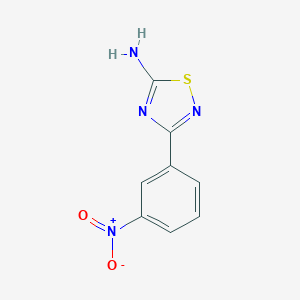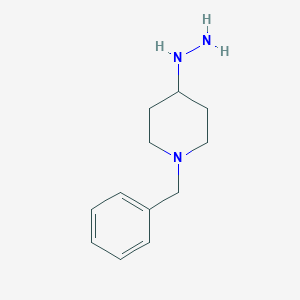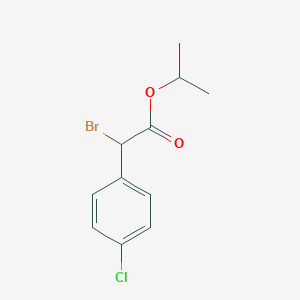![molecular formula C11H12N4O B175345 4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol CAS No. 131554-44-4](/img/structure/B175345.png)
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol, commonly known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. AMPP is a pyrimidine derivative that has been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of AMPP is not fully understood. However, it has been suggested that AMPP works by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. AMPP has also been shown to interact with certain receptors on the surface of cells, leading to downstream signaling events.
Biochemical and Physiological Effects:
AMPP has been shown to possess several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, AMPP has been shown to inhibit the activity of certain enzymes involved in DNA replication, leading to cell cycle arrest. AMPP has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
AMPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. Additionally, AMPP has been extensively studied, and its properties and mechanism of action are well understood. However, one limitation of AMPP is that it has low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on AMPP. One potential area of study is its potential as a therapeutic agent for cancer treatment. Additionally, further research could be conducted on the mechanism of action of AMPP and its interactions with cellular receptors. Another potential area of study is the development of new synthesis methods for AMPP that could improve its solubility and other properties. Finally, research could be conducted on the potential use of AMPP in combination with other compounds to enhance its therapeutic properties.
Méthodes De Synthèse
AMPP can be synthesized through several methods, including the reaction of 4-aminophenol with 2-amino-6-methylpyrimidine in the presence of a catalyst. This method yields a high purity product that can be further purified through recrystallization. Other methods include the reaction of 4-nitrophenol with 2-amino-6-methylpyrimidine followed by reduction with a reducing agent.
Applications De Recherche Scientifique
AMPP has been extensively studied for its potential applications in biomedical research. It has been shown to possess antitumor properties by inhibiting the growth of cancer cells and inducing apoptosis. AMPP has also been found to possess antiviral properties by inhibiting the replication of viral particles. Additionally, AMPP has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
131554-44-4 |
|---|---|
Nom du produit |
4-[(2-Amino-6-methylpyrimidin-4-yl)amino]phenol |
Formule moléculaire |
C11H12N4O |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C11H12N4O/c1-7-6-10(15-11(12)13-7)14-8-2-4-9(16)5-3-8/h2-6,16H,1H3,(H3,12,13,14,15) |
Clé InChI |
BXFDVDDEMCLBOX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)O |
SMILES canonique |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)O |
Synonymes |
2-Amino-4-(p-hydroxyanilino)-6-methylpyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
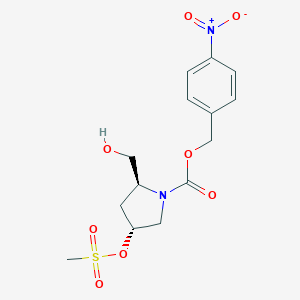
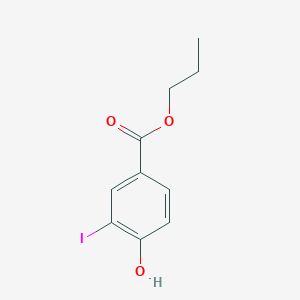
![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
